

Applications of Methyl 12-methyltetradecanoate in Metabolic Research

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Compound of Interest

Compound Name: Methyl 12-methyltetradecanoate

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Application Notes

Methyl 12-methyltetradecanoate, a branched-chain fatty acid methyl ester, holds potential as a valuable tool in various metabolic studies.[1][2][3] While direct research on the metabolic applications of this specific methyl ester is emerging, its structural relationship to 12-methyltetradecanoic acid (12-MTA) and its nature as a fatty acid ester suggest several key applications.[1] 12-MTA has been investigated for its anti-tumor properties and its influence on lipid signaling pathways.[4] This provides a foundation for the utility of **Methyl 12-methyltetradecanoate** in metabolic research, particularly in cancer metabolism and the study of parasitic diseases.

Potential Applications:

- **Tracer for Fatty Acid Uptake and Metabolism:** Isotopically labeled **Methyl 12-methyltetradecanoate** (e.g., with ^{13}C or ^2H) can be used as a tracer to investigate the uptake, trafficking, and metabolism of branched-chain fatty acids in various cell types. This allows for the elucidation of how these fatty acids are incorporated into complex lipids and their subsequent metabolic fate.
- **Investigating Lipid Signaling Pathways:** The parent fatty acid, 12-MTA, has been shown to inhibit the 5-lipoxygenase pathway, a key component of eicosanoid metabolism.[4] **Methyl 12-methyltetradecanoate** can be used as a research tool to further explore the impact of

branched-chain fatty acids on this and other lipid signaling pathways, which are often dysregulated in inflammatory diseases and cancer.

- Biomarker Discovery in Parasitic Diseases: Altered levels of **Methyl 12-methyltetradecanoate** have been observed in the parasite *Trypanosoma cruzi* following treatment with nifurtimox.[5][6] This suggests its potential as a biomarker for monitoring disease progression and the effectiveness of therapeutic interventions in parasitic infections.
- Screening for Novel Therapeutic Agents: By understanding the metabolic pathways influenced by **Methyl 12-methyltetradecanoate**, it can be used in screening assays to identify novel therapeutic agents that target fatty acid metabolism in cancer cells or parasites.

Experimental Protocols

Protocol 1: Metabolic Labeling and Lipid Analysis using Methyl 12-methyltetradecanoate

This protocol describes how to use isotopically labeled **Methyl 12-methyltetradecanoate** to trace its metabolic fate in cultured cells.

Materials:

- Isotopically labeled **Methyl 12-methyltetradecanoate** (e.g., [$^{13}\text{C}_{16}$]-**Methyl 12-methyltetradecanoate**)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Methanol (ice-cold)
- Chloroform
- Water (LC-MS grade)
- Internal standards for LC-MS/MS analysis

- LC-MS/MS system with a C18 reverse-phase column

Procedure:

- **Cell Culture and Treatment:** Culture the cells of interest to the desired confluency. Prepare a stock solution of isotopically labeled **Methyl 12-methyltetradecanoate** in a suitable solvent (e.g., ethanol). Add the labeled compound to the cell culture medium at the desired final concentration and incubate for a specific period.
- **Metabolism Quenching and Cell Harvesting:** After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. To quench metabolism, add ice-cold methanol to the cells and scrape them from the culture dish. Transfer the cell suspension to a tube.
- **Lipid Extraction:** Perform a lipid extraction using a modified Bligh-Dyer method. Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
- **Sample Preparation for LC-MS/MS:** Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1). Add internal standards to the samples for quantification.
- **LC-MS/MS Analysis:** Inject the sample into the LC-MS/MS system. Separate the lipid species using a C18 reverse-phase column. Use the mass spectrometer to identify and quantify the labeled **Methyl 12-methyltetradecanoate** and its metabolites based on their mass-to-charge ratios and fragmentation patterns.

Protocol 2: Investigating the Effect of Methyl 12-methyltetradecanoate on 5-Lipoxygenase Activity

This protocol outlines a method to assess the inhibitory effect of **Methyl 12-methyltetradecanoate** on the 5-lipoxygenase (5-LOX) pathway in cancer cells.

Materials:

- **Methyl 12-methyltetradecanoate**

- Cancer cell line (e.g., PC3 prostate cancer cells)
- Cell culture reagents
- Arachidonic acid
- 5-hydroxyeicosatetraenoic acid (5-HETE) ELISA kit
- Cell lysis buffer
- Protein assay kit

Procedure:

- **Cell Treatment:** Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of **Methyl 12-methyltetradecanoate** for a predetermined time. Include a vehicle control (e.g., DMSO).
- **Stimulation of 5-LOX Pathway:** After the treatment period, stimulate the cells with arachidonic acid to induce the production of 5-HETE, a downstream product of 5-LOX activity.
- **Sample Collection:** Collect the cell culture supernatant, which will contain the secreted 5-HETE. Lyse the cells to determine the total protein concentration for normalization.
- **Quantification of 5-HETE:** Use a 5-HETE ELISA kit to quantify the concentration of 5-HETE in the cell culture supernatant according to the manufacturer's instructions.
- **Data Analysis:** Normalize the 5-HETE concentrations to the total protein content of the corresponding cell lysates. Compare the levels of 5-HETE in the **Methyl 12-methyltetradecanoate**-treated groups to the vehicle control to determine the inhibitory effect.

Data Presentation

Table 1: Quantitative Analysis of Labeled Lipids Following Incubation with [$^{13}\text{C}_{16}$]-**Methyl 12-methyltetradecanoate**

| Lipid Species | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change |
|--|---------------------------|---------------------------|-------------|
| [¹³ C ₁₆]-12-Methyltetradecanoyl-CoA | Not Detected | 150.2 ± 12.5 | - |
| [¹³ C ₁₆]-Phosphatidylcholine | Not Detected | 85.6 ± 7.8 | - |
| [¹³ C ₁₆]-Triglycerides | Not Detected | 210.4 ± 20.1 | - |

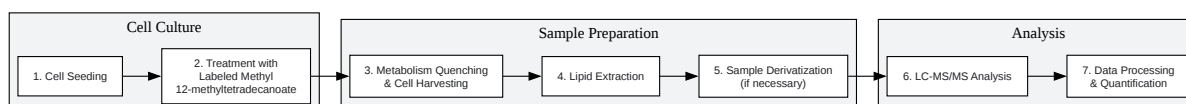
Fictional data for illustrative purposes.

Table 2: Effect of **Methyl 12-methyltetradecanoate** on 5-HETE Production in PC3 Cells

| Treatment Concentration (μM) | 5-HETE Concentration (pg/mg protein) | % Inhibition |
|------------------------------|--------------------------------------|--------------|
| 0 (Vehicle) | 520.3 ± 45.2 | 0% |
| 10 | 415.8 ± 38.9 | 20.1% |
| 25 | 286.1 ± 25.7 | 45.0% |
| 50 | 150.9 ± 14.3 | 71.0% |

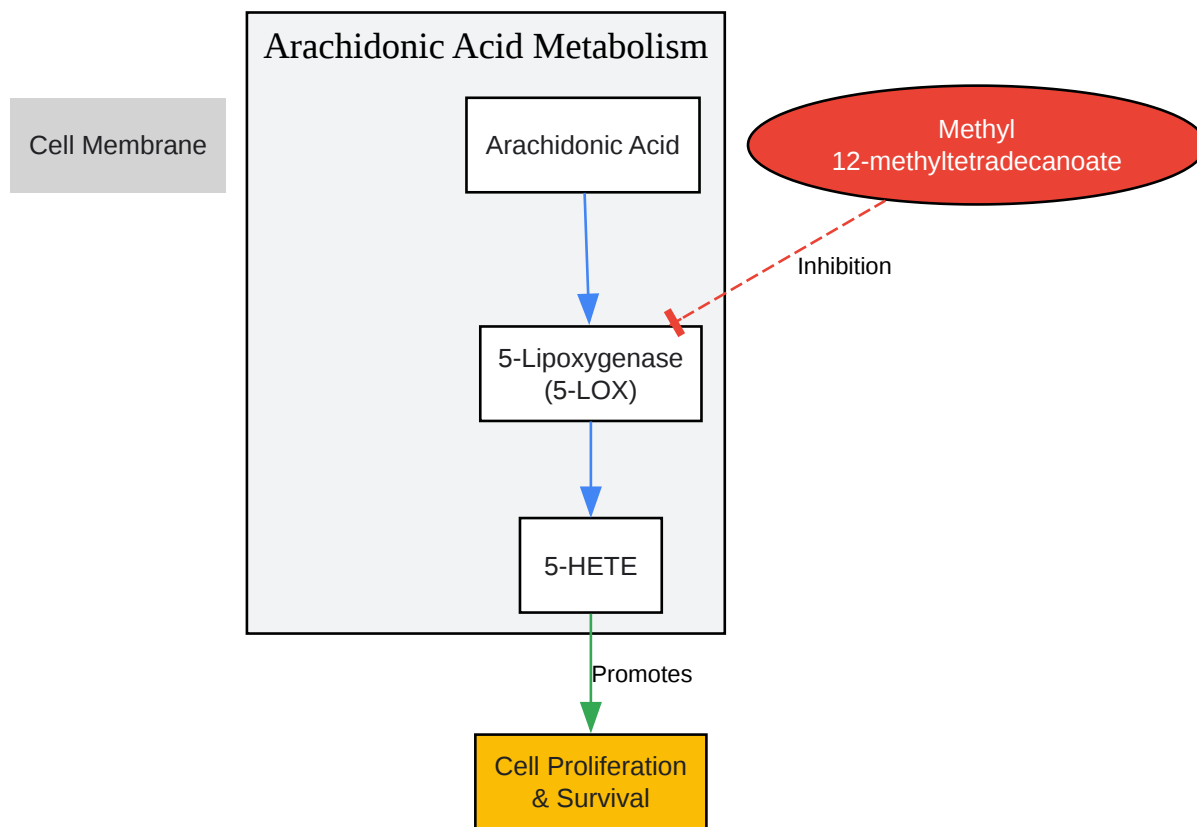
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Visualizations



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Caption: Experimental workflow for tracing the metabolism of **Methyl 12-methyltetradecanoate**.



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Caption: Proposed mechanism of action for **Methyl 12-methyltetradecanoate** in cancer cells.

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